molecular formula C8H11N3O3S B14805664 4-Amino-5-cyclopropoxypyridine-2-sulfonamide CAS No. 1243458-94-7

4-Amino-5-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14805664
CAS No.: 1243458-94-7
M. Wt: 229.26 g/mol
InChI Key: ZQVNCMFXIZHCJS-UHFFFAOYSA-N
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Description

4-Amino-5-cyclopropoxypyridine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds . This compound is particularly interesting due to its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, making it a valuable building block in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-cyclopropoxypyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H₂O₂ and SOCl₂ for oxidation, and reducing agents such as sodium borohydride (NaBH₄) for reduction. Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions .

Major Products

The major products formed from these reactions include sulfonyl chlorides, sulfonic acids, and various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 4-Amino-5-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group inhibits enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .

Properties

CAS No.

1243458-94-7

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

4-amino-5-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C8H11N3O3S/c9-6-3-8(15(10,12)13)11-4-7(6)14-5-1-2-5/h3-5H,1-2H2,(H2,9,11)(H2,10,12,13)

InChI Key

ZQVNCMFXIZHCJS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2N)S(=O)(=O)N

Origin of Product

United States

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